10-Propoxydecanoic acid
Overview
Description
"10-Propoxydecanoic acid" is a chemical compound that has garnered interest in the field of organic chemistry due to its unique structure and properties. This acid is part of a broader category of compounds that exhibit interesting reactivities and functionalities, making them subjects of various studies in synthesis, molecular structure, and property analysis.
Synthesis Analysis
The synthesis of compounds similar to "10-Propoxydecanoic acid" often involves complex reactions where selectivity and efficiency are key. For instance, studies have shown methodologies for synthesizing acrylic acid derivatives and 1,3-dienes using electron-deficient variants of ynamines in a highly stereoselective manner (Hsung et al., 1999). Another approach involves the use of Pd(II) catalysts for creating novel antitumor agents, demonstrating the versatility of catalysts in synthesizing complex molecules (Mondal et al., 2003).
Molecular Structure Analysis
The molecular structure of "10-Propoxydecanoic acid" and related compounds can be analyzed through various spectroscopic techniques. Studies on similar molecules show the importance of X-ray crystallography and 2D-HMBC spectroscopy in elucidating the structure, demonstrating the capabilities of these techniques in providing detailed insights into the molecular arrangement (Gaina et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving "10-Propoxydecanoic acid" and similar molecules can exhibit a wide range of reactivities and outcomes. For example, the dehydrogenation and oxygenation reactions catalyzed by cobalt porphyrins highlight the complex mechanisms that can occur, affecting the synthesis and modification of molecular structures (Fukuzumi et al., 2004).
Physical Properties Analysis
The physical properties of polymers derived from hydroxy acids, like "10-Propoxydecanoic acid," are of significant interest due to their applications in creating materials with specific mechanical and thermal behaviors. Research shows that polymers like Poly(10-hydroxydecanoate) exhibit properties that depend heavily on molecular weight, affecting their mechanical strength and flexibility (Gao et al., 2020).
Chemical Properties Analysis
The chemical properties of "10-Propoxydecanoic acid" are closely tied to its functional groups, influencing its reactivity and interaction with other compounds. Studies on the synthesis and reactions of similar epoxyketoacids reveal the intricate balance between reactivity and selectivity, providing insights into the manipulation of such molecules for desired outcomes (Hidalgo et al., 1992).
Scientific Research Applications
Hematin Interaction Studies : 10-Oxodecanoic acid, a related compound, is used to study the epoxidation of 7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, especially in the context of hematin interactions (Labeque & Marnett, 1988).
Microbial Oxidation Analysis : It aids in confirming the position of oxo-functional groups in fatty acid ketones and ascertaining the stereochemical purities of hydroxy fatty acids through microbial oxidation studies (El-Sharkawy et al., 1992).
HIV-1 and MoMLV Research : 10-Propoxydecanoic acid has shown potential in inhibiting HIV-1 replication and MoMLV assembly without causing cellular toxicity, making it significant in virology research (Bryant et al., 1989).
Pain Management Studies : Derivatives of 10-Propoxydecanoic acid, particularly in cimicoxib, show promise in the parenteral treatment of acute pain due to their excellent in vivo activity (Almansa et al., 2004).
Antioxidant/Detoxifying Defense Improvement : 10-Hydroxy-cis-12-octadecenoic acid, a derivative, has been found to improve antioxidant and detoxifying defenses and reduce the release of pro-inflammatory molecules in dendritic cells (Bergamo et al., 2014).
Antitumor Activity : A 10-propargyl compound exhibited significant antitumor activity in cell and tumor studies, suggesting its potential in cancer research (Degraw et al., 1993).
Safety And Hazards
properties
IUPAC Name |
10-propoxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRAJJQTYQHRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922918 | |
Record name | 10-Propoxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Propoxydecanoic acid | |
CAS RN |
119290-00-5, 119290-12-9 | |
Record name | 10-Propoxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(Propoxy)decanoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Propoxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.